molecular formula C14H16N4S B12664987 Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)- CAS No. 149488-74-4

Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)-

Cat. No.: B12664987
CAS No.: 149488-74-4
M. Wt: 272.37 g/mol
InChI Key: NDQKCHYSWLGKCU-UHFFFAOYSA-N
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Description

Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is a thiourea derivative characterized by the presence of pyridine rings. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthesis might involve the following steps:

    Preparation of Isothiocyanate Intermediate: Reacting 5-methyl-2-pyridinylamine with thiophosgene to form the corresponding isothiocyanate.

    Formation of Thiourea Derivative: Reacting the isothiocyanate intermediate with 2-(2-pyridinyl)ethylamine under controlled conditions to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

    Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of thiourea dioxide or sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiourea derivatives with various functional groups.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.

    Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simple structure.

    N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

    Isothioureas: Compounds with an isothiourea functional group.

Uniqueness

Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

149488-74-4

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea

InChI

InChI=1S/C14H16N4S/c1-11-5-6-13(17-10-11)18-14(19)16-9-7-12-4-2-3-8-15-12/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18,19)

InChI Key

NDQKCHYSWLGKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=N2

Origin of Product

United States

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